

A Technical Guide to Lithium Aluminum Hydride (LiAlH₄) for Synthetic Chemistry

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Compound of Interest

Compound Name: Lithium tetrahydridoaluminate

Cat. No.: B1195912

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Lithium aluminum hydride (LiAlH₄), commonly abbreviated as LAH, is a powerful and versatile reducing agent integral to modern organic synthesis.[1][2] Discovered in 1947, its utility stems from its ability to reduce a wide array of polar functional groups, including esters, carboxylic acids, and amides.[3] However, its high reactivity, particularly with protic solvents, necessitates careful handling and specific experimental protocols. This guide provides an in-depth overview of the physical and chemical properties of LiAlH₄, detailed experimental procedures, and key reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

LAH is a white crystalline solid, though commercial samples often appear gray due to impurities.[1][2][4][5][6][7] It is a potent nucleophilic reducing agent due to the polar Al-H bond, which effectively delivers a hydride ion (H⁻) to electrophilic centers.[1][8]

Physical Properties

The fundamental physical characteristics of LiAlH₄ are summarized below. This data is critical for determining appropriate solvents and reaction conditions.

| Property | Value | Citations |
|---------------|----------------------------------|-----------------|
| Molar Mass | 37.95 g/mol | [4][9] |
| Appearance | White to gray crystalline powder | [2][5][6][7][9] |
| Density | 0.917 g/cm ³ | [4][5] |
| Melting Point | Decomposes above 125-150 °C | [4][5][9] |
| Odor | Odorless | [9] |

Solubility

LAH is soluble in ethereal solvents, which are required for its use as a reagent. It reacts violently with protic solvents like water and alcohols.[2][3][8] Tetrahydrofuran (THF) is often the preferred solvent over diethyl ether, despite lower solubility, because the LAH-THF complex is more stable.[1][2][4][7]

| Solvent | Solubility (g / 100 mL) | Citations |
|-----------------------------------|-------------------------|-----------|
| Diethyl Ether (Et ₂ O) | ~39.5 | [5][7] |
| Tetrahydrofuran (THF) | ~11.2 - 13 | [5][7][9] |
| Dimethylcellosolve | 10 | [9] |
| Dibutyl Ether | 2 | [9] |
| Dioxane | ~0.1 | [6][9] |

Chemical Reactivity and Stability

LiAlH₄ is a powerful, non-selective reducing agent for polar multiple bonds.[10] It is significantly more reactive than sodium borohydride (NaBH₄).[3]

- Reactivity with Functional Groups: LAH efficiently reduces aldehydes, ketones, carboxylic acids, esters, acid halides, and anhydrides to primary or secondary alcohols.[1][3][4][6] It

also converts amides, nitriles, azides, and nitro compounds into their corresponding amines.

[2][3][6][11]

- Chemoselectivity: LAH does not typically reduce isolated, non-polar carbon-carbon double or triple bonds.[1][4][12] However, C=C bonds in conjugation with a polar functional group may be reduced under certain conditions.[1]
- Thermal Decomposition: LAH is metastable at room temperature and decomposes upon heating.[2][7] The decomposition begins at temperatures above 125 °C, first forming Li_3AlH_6 and then, at higher temperatures, lithium hydride (LiH) and aluminum.[2][7][9][13]
- Reaction with Water: LAH reacts violently and exothermically with water, producing flammable hydrogen gas, lithium hydroxide, and aluminum hydroxide.[2][4][7] This reactivity necessitates the use of anhydrous solvents and an inert atmosphere during reactions.[1][4]

Experimental Protocols

Successful and safe synthesis using LiAlH_4 depends on rigorous adherence to established protocols for reaction setup, execution, and workup.

General Reaction Setup and Procedure

All reactions involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent its violent reaction with atmospheric moisture.[1][4][14]

- Glassware: All glassware must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas.
- Solvent: Anhydrous diethyl ether or THF are the most common solvents.[1][4] THF is often preferred for its greater stability.[1][2][4][7] A small amount of LAH may be added to the solvent first to eliminate any residual moisture.[1]
- Reagent Addition: Reactions are typically performed by adding the substrate solution dropwise to a cooled (often 0 °C) suspension of excess LAH in the chosen solvent.[15][16] This "normal addition" method ensures the reducing agent is always in excess. For selective

reductions, an "inverse addition" (adding LAH to the substrate) can be employed to avoid having an excess of the reagent.[16]

- Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[16]

Standard Reaction Workup: The Fieser Method

The workup procedure is critical for quenching excess LAH and hydrolyzing the resulting aluminum alkoxide complexes to isolate the final product. The Fieser workup is a widely adopted and reliable method.[3]

Protocol for a reaction using 'x' grams of LiAlH_4 :[17]

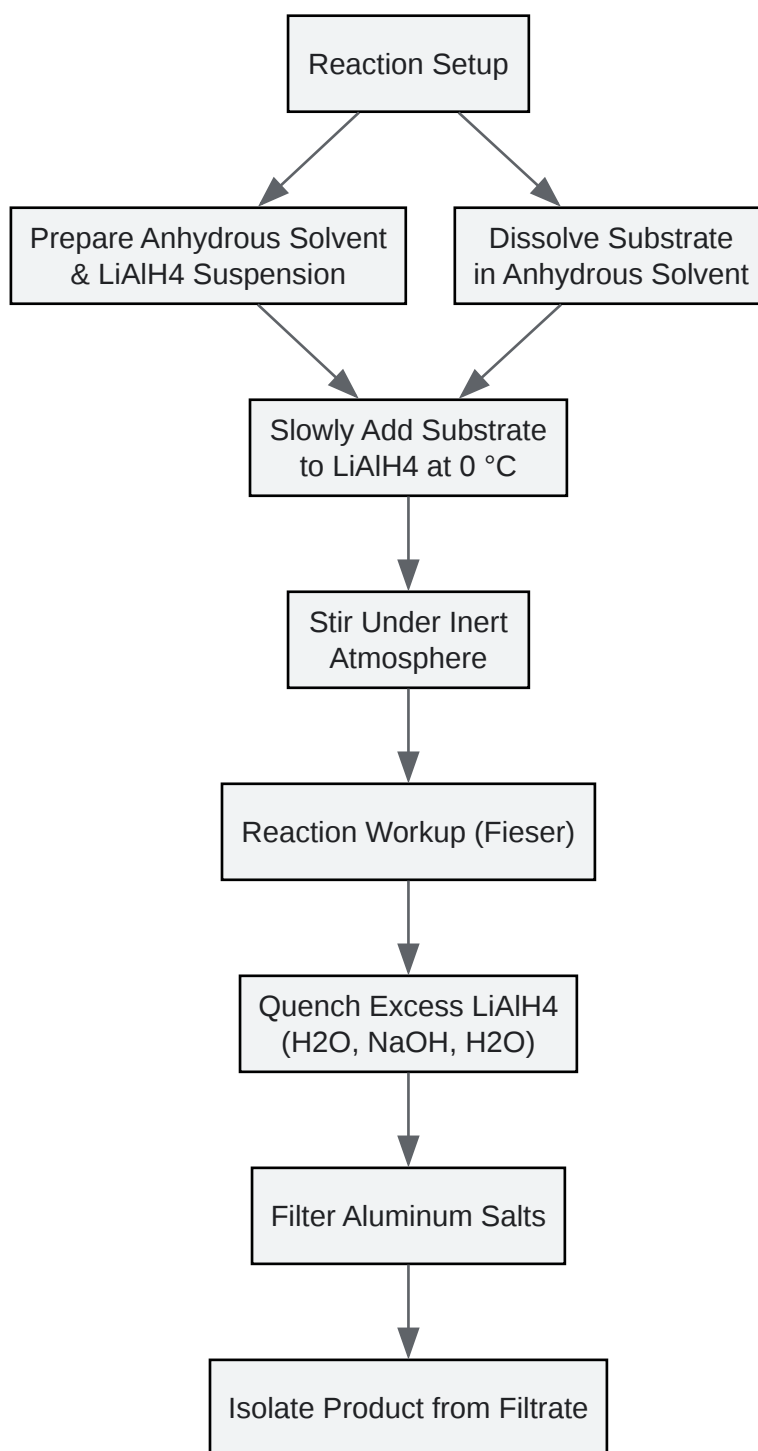
- Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.[1][4][18]
- Quenching Excess LAH: Slowly and cautiously add x mL of water dropwise to the stirred mixture. This step is highly exothermic and produces hydrogen gas.[17][19]
- Hydrolysis (Basic): Add x mL of a 15% aqueous sodium hydroxide (NaOH) solution. This converts the aluminum salts into a more manageable, granular precipitate.[17][18][19]
- Final Dilution: Add 3x mL of water to the mixture to ensure complete precipitation of the aluminum salts.[17][19]
- Stirring: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for at least 15-30 minutes.[3][17][18] The salts should appear as a white, filterable solid.
- Drying and Filtration: Add anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) to the mixture and stir for another 15 minutes to remove any remaining water.[3][17] Filter the granular solid through a pad of Celite or filter paper and wash the solid thoroughly with additional solvent (e.g., diethyl ether or THF).[19]
- Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Key Mechanisms and Workflows

Understanding the reaction pathways and experimental logic is crucial for troubleshooting and optimizing synthetic routes involving LiAlH_4 .

General Experimental Workflow

The following diagram illustrates the standard logical flow for performing a reduction using LiAlH_4 , from setup to product isolation.

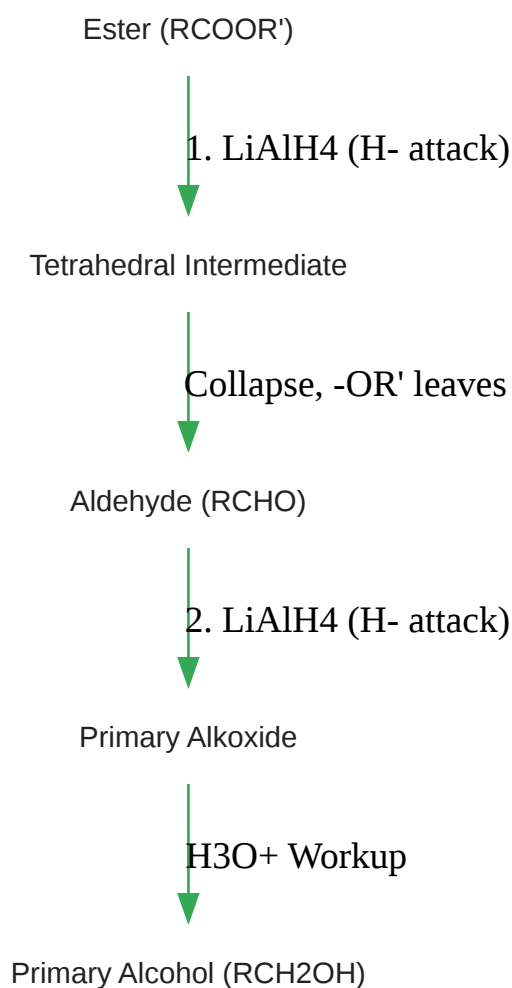


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Caption: General workflow for a LiAlH_4 reduction.

Reduction of Esters to Primary Alcohols

The reduction of an ester involves a two-step hydride addition. The initial tetrahedral intermediate collapses to form an aldehyde, which is more reactive than the starting ester and is immediately reduced to a primary alcohol.[3][8][20] For this reason, the aldehyde intermediate cannot be isolated.[20]



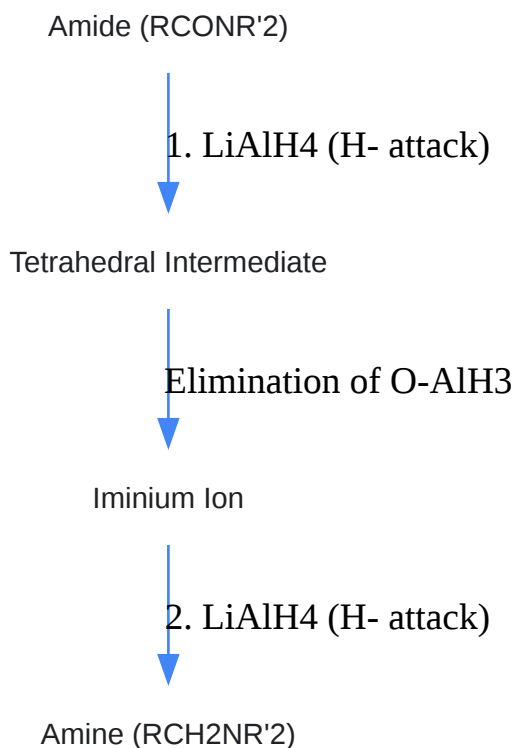
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Caption: Signaling pathway for ester reduction by LiAlH_4 .

Reduction of Amides to Amines

Unlike the reduction of esters, the reduction of amides proceeds through a mechanism where the carbonyl oxygen is eliminated.[21] The reaction involves the formation of a highly reactive

iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to furnish the amine.[22]

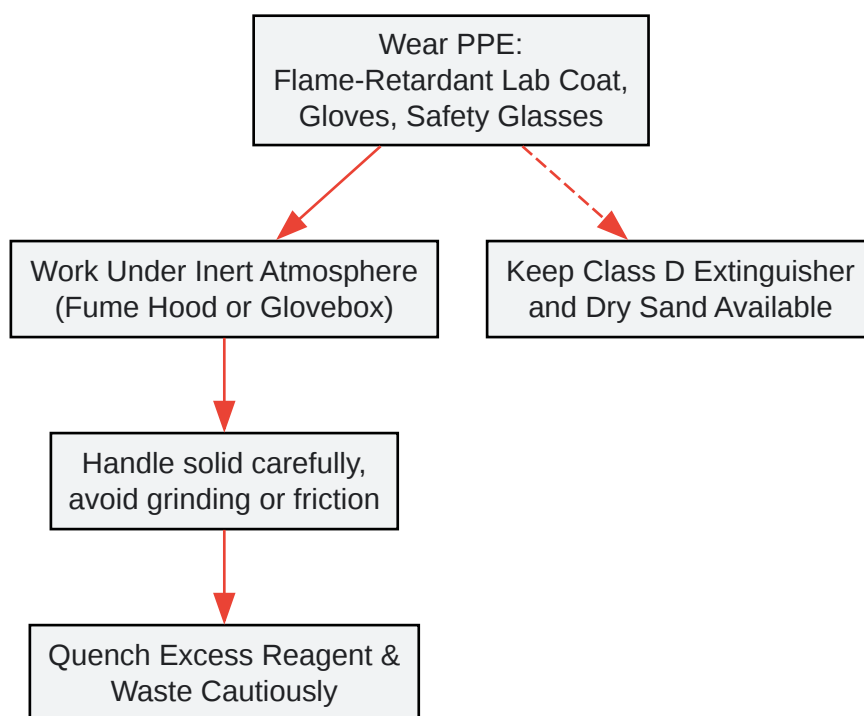


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Caption: Signaling pathway for amide reduction by LiAlH₄.

Safety and Handling Protocol

Due to its pyrophoric and water-reactive nature, strict safety protocols must be followed when handling LiAlH₄. [2][14]



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Caption: Logical workflow for safe handling of LiAlH_4 .

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